molecular formula C18H18F3N3O3S B2929050 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-38-6

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2929050
CAS No.: 1105231-38-6
M. Wt: 413.42
InChI Key: ZVAZEILMTPRJQV-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[c]pyrazole derivative featuring a 1,1-dioxothiolan-3-yl substituent at the 2-position and an N-[2-(trifluoromethyl)phenyl]carboxamide group at the 3-position. The cyclopenta[c]pyrazole core is a rigid bicyclic system that enhances metabolic stability compared to monocyclic pyrazoles .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAZEILMTPRJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring and the cyclopenta[c]pyrazole core. Common reagents used in these reactions include various chlorinated compounds and sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological activities. Below is a detailed analysis:

Structural Analogues

Compound Name / ID Key Structural Features Synthesis Route Biological Activity (if reported)
Target compound Cyclopenta[c]pyrazole core; 1,1-dioxothiolan-3-yl; N-(2-trifluoromethylphenyl)carboxamide Likely involves cycloaddition or hydrazine-based cyclization (inferred from ) Not explicitly reported in evidence
1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (926261-82-7) Cyclopenta[c]pyrazole core; 4-methylphenyl substituent; carboxylic acid at C3 Ester hydrolysis or carboxylation of pyrazole precursors Unreported in provided evidence
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Pyrazole-thiophene hybrid; acrylamide linker; cyano group Paal–Knorr or Gewald reactions for thiophene synthesis Potential chemotherapeutic activity
5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (Example 62, ) Pyrazolo[3,4-d]pyrimidine core; fluorinated aryl groups; thiophene substituents Suzuki-Miyaura coupling with boronic acids; Pd catalysis Kinase inhibition (implied by structure)

Key Observations

  • Core Rigidity vs.
  • Sulfur-Containing Moieties : The 1,1-dioxothiolan group distinguishes it from thiophene-based analogs (e.g., ), possibly enhancing solubility via sulfone polarity .
  • Trifluoromethylphenyl Group: This electron-withdrawing substituent may increase metabolic stability compared to methyl or cyano groups in analogs (e.g., 926261-82-7 ).

Biological Activity

The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a cyclopenta[c]pyrazole core, a thiolane moiety, and a trifluoromethyl-substituted phenyl group. The presence of the dioxo group contributes to its reactivity and biological interactions.

Antiparasitic Activity

Recent studies have shown that derivatives of compounds similar to the one exhibit significant antiparasitic activity. For instance, compounds with a similar thiolane structure have demonstrated effectiveness against Leishmania and Trypanosoma species. These studies often utilize the MTT assay to evaluate cytotoxicity and measure the effective concentration (EC50) required to achieve 50% inhibition of parasite viability.

Table 1: Summary of Antiparasitic Activity

Compound NameTarget ParasiteEC50 (μM)Mechanism of Action
Compound ALeishmania<10Induces oxidative stress
Compound BTrypanosoma<25Inhibits trypanothione reductase
Target CompoundLeishmaniaTBDTBD

Cytotoxic Effects

The compound's cytotoxicity has been assessed in various cancer cell lines. The MTT assay results indicated that it can significantly reduce cell viability at specific concentrations. The selectivity index is crucial for determining its safety profile compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Selectivity Index
HeLa155
MCF-7204
A549303

The biological activity of this compound is thought to involve several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in parasites and cancer cells.
  • Enzyme Inhibition : The compound may act as an allosteric inhibitor of key enzymes involved in cellular metabolism, such as trypanothione reductase (TR), disrupting redox balance and promoting cell death.
  • Cell Cycle Arrest : Evidence suggests that the compound could interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies

A notable study investigated the effects of this compound on Leishmania donovani using in vitro models. The results indicated a marked reduction in parasite viability correlating with increased ROS levels and mitochondrial dysfunction. This study highlights the potential for developing this compound as a therapeutic agent against leishmaniasis.

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